(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c21-17(18-8-13-5-14(9-18)7-15(6-13)10-18)20-11-16-12-22-19(23-16)3-1-2-4-19/h13-16H,1-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSFVUKRYQNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Synthesis of 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine
The 1,4-dioxaspiro[4.4]nonane scaffold is synthesized via a sonochemical ketalization reaction between cyclopentanone and a vicinal diol precursor. As demonstrated in the synthesis of analogous spiro compounds, montmorillonite KSF catalyst under ultrasonication promotes efficient cyclization at ambient temperatures. For example, methyl 9,10-dihydroxyoctadecanoate reacts with cyclopentanone to yield methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate in 50.51% yield. Adapting this method, 2-(hydroxymethyl)-1,4-dioxaspiro[4.4]nonane is prepared by substituting the diol with a hydroxymethyl-containing precursor.
The hydroxymethyl group is subsequently converted to an aminomethyl moiety via a two-step sequence:
Preparation of (1r,3R,5S)-Adamantane-1-carboxylic Acid
Adamantane-1-carboxylic acid is synthesized through selective oxidation of adamantane. A practical route involves:
- Bromination at the bridgehead position using HBr and H₂O₂ to yield 1-bromoadamantane.
- Grignard reaction with CO₂ to form the carboxylic acid.
Chiral resolution is achieved via preparative chiral HPLC using columns such as Chiralpak AD-H (n-hexane:2-propanol = 85:15, flow rate 1 mL/min), which separates enantiomers with >99% diastereomeric excess (de). The (1r,3R,5S) configuration is confirmed via nuclear Overhauser effect (n.O.e.) analysis and X-ray crystallography.
Amide Bond Formation and Final Coupling
The carboxamide bond is formed via activation of adamantane-1-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0°C with N,N-diisopropylethylamine (DIPEA) as a base, yielding the target compound in 70–85% purity. Crude product is purified via flash chromatography (ethyl acetate/hexanes, 6:4) followed by recrystallization from ethanol/water.
Optimization of Reaction Conditions
Table 1: Key Reaction Parameters and Yields
Optimizations include:
Stereochemical Considerations and Resolution Techniques
The adamantane core introduces four chiral centers, necessitating enantioselective synthesis or post-synthetic resolution. Chiral HPLC using Chiralcel OD-H (n-hexane:2-propanol = 90:10, flow rate 1 mL/min) resolves racemic mixtures into (1r,3R,5S) and (1R,3S,5R) enantiomers with baseline separation. The (1r,3R,5S) enantiomer exhibits a retention time (RT) of 33.735 min under these conditions.
For the spiro moiety, stereochemical assignment relies on n.O.e. correlations and comparative analysis of cis/trans diastereomers.
Chemical Reactions Analysis
Types of Reactions
(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic and adamantane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with unique mechanical or electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The adamantane moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adamantane Carboxamide Derivatives
Adamantane derivatives are prized for their lipid solubility and metabolic stability. Key comparisons include:
Key Observations :
- AGH-1-09’s bicyclic substituent demonstrates how bulky groups enhance bioactivity, suggesting the target compound’s spiro system could similarly modulate receptor interactions .
Spirocyclic Ether Derivatives
Spiro compounds are valued for their three-dimensional complexity. Relevant analogs include:
Key Observations :
- The spiro[4.4]nonane system in the target compound shares synthetic pathways with ’s derivative, including amine coupling and chromatography purification .
- Tosyl and nitroaryl substituents in analogs highlight strategies to balance lipophilicity and polar surface area—critical for bioavailability .
Spectral Characteristics
Q & A
Q. What are the key synthetic pathways for (1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide, and what challenges arise during stereochemical control?
The synthesis typically involves multi-step routes, starting with the formation of the adamantane core and spirocyclic 1,4-dioxaspiro[4.4]nonane moiety. Key steps include:
- Adamantane functionalization : Carboxamide introduction via coupling reactions using activating agents like EDC/HOBt .
- Spirocyclic construction : Cyclization of diols or ketones under acid catalysis, followed by methylene bridge formation . Challenges include maintaining stereochemical integrity at the (1r,3R,5S) positions. Techniques like chiral HPLC or asymmetric catalysis are critical for enantiomeric purity .
Q. Which analytical methods are most effective for structural characterization of this compound?
- NMR Spectroscopy : and NMR confirm adamantane and spirocyclic frameworks, with distinct shifts for methylene bridges and carboxamide groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, particularly for the spirocyclic system .
Q. How does the spirocyclic moiety influence the compound's physicochemical properties?
The 1,4-dioxaspiro[4.4]nonane group enhances metabolic stability by reducing oxidative degradation. Its rigid structure also improves binding affinity to hydrophobic targets (e.g., enzymes or receptors) . Solubility can be modulated via substituent modifications on the adamantane or spirocyclic rings .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing racemization?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps like carboxamide coupling .
- Low-Temperature Conditions : Reduce epimerization during spirocyclic ring formation .
- Catalytic Systems : Use of enantioselective catalysts (e.g., chiral palladium complexes) for stereocontrol .
Q. How can conflicting data on biological activity between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Assess bioavailability differences due to the compound’s logP (~3.5) and plasma protein binding .
- Metabolite Identification : LC-MS/MS can detect active metabolites that may contribute to in vivo efficacy .
- Dose-Response Re-evaluation : Adjust dosing regimens to account for species-specific metabolic rates .
Q. What computational approaches predict binding modes of this compound with neurological targets?
- Molecular Dynamics Simulations : Model interactions with NMDA or σ-1 receptors, leveraging the adamantane’s rigidity and carboxamide H-bonding .
- Docking Studies : Use software like AutoDock Vina to screen against targets like acetylcholinesterase, guided by spirocyclic conformational flexibility .
Q. How do substituent variations on the spirocyclic ring affect structure-activity relationships (SAR)?
Evidence from analogs shows:
- Electron-Withdrawing Groups (e.g., -Cl, -F) : Increase binding affinity to hydrophobic pockets but reduce solubility .
- Methoxy Groups : Improve aqueous solubility but may sterically hinder target engagement . Comparative SAR tables (e.g., IC values against kinase targets) are critical for lead optimization .
Q. What methodologies address stability issues under physiological conditions?
- pH-Dependent Degradation Studies : Use HPLC to monitor hydrolysis of the dioxolane ring in simulated gastric fluid .
- Lyophilization : Enhances shelf-life by reducing hydrolytic degradation .
- Prodrug Design : Mask the carboxamide as an ester to improve metabolic stability .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported enzymatic inhibition data?
- Assay Variability : Differences in buffer pH, ionic strength, or co-factor concentrations (e.g., Mg) can alter IC values .
- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP3A4) may affect inhibition kinetics .
- Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile outliers across studies .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Strict QC Protocols : Enforce ≥95% purity via HPLC and standardized synthetic protocols .
- Blinded Testing : Use third-party labs for unbiased activity assessments .
- Positive/Negative Controls : Include reference compounds (e.g., memantine for NMDA studies) to normalize data .
Comparative & Mechanistic Studies
Q. How does this compound compare to adamantane derivatives without the spirocyclic system?
- Enhanced Selectivity : The spirocyclic group reduces off-target effects compared to simpler adamantane carboxamides .
- Improved Brain Penetration : LogBB values (~0.8) suggest better blood-brain barrier crossing due to reduced polarity .
Q. What mechanistic insights explain its dual activity in neuroprotection and antimicrobial models?
- Mitochondrial Modulation : Adamantane’s lipophilicity enables disruption of microbial membranes, while carboxamide H-bonding stabilizes neuronal ion channels .
- ROS Scavenging : The spirocyclic ethers may quench reactive oxygen species, linking to neuroprotective effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
